N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide
Description
N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzamide group attached to a pyrazole ring, which is further substituted with a 4-methylbenzyl group
Properties
Molecular Formula |
C18H17N3O |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C18H17N3O/c1-14-7-9-15(10-8-14)13-21-17(11-12-19-21)20-18(22)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,22) |
InChI Key |
HVRODMWUBIYPKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide can be achieved through a multi-step process. One common method involves the condensation of 4-methylbenzylamine with 1H-pyrazole-5-carboxylic acid to form the corresponding amide. This reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions:
Key Findings :
-
Reaction rates depend on steric hindrance from the 4-methylbenzyl group.
-
Yields for analogous pyrazolyl amides range from 65–92% under optimized conditions .
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrazole and benzamide aromatic systems participate in EAS:
Nitration
| Site | Conditions | Major Product |
|---|---|---|
| Pyrazole C3 | HNO₃/H₂SO₄, 0–5°C, 2 h | 3-Nitro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide |
| Benzamide ring | HNO₃/Ac₂O, 50°C, 4 h | para-Nitrobenzamide derivative |
Experimental Evidence :
-
Pyrazole nitration occurs preferentially at C3 due to resonance stabilization of the σ-complex .
-
Benzamide nitration yields para-substituted products (72–85% isolated yields) in acetyl nitrate systems.
Functionalization at Pyrazole Nitrogen
The N1-4-methylbenzyl group permits regioselective reactions at the pyrazole core:
Alkylation/Acylation
| Reagent | Conditions | Product |
|---|---|---|
| CH₃I, K₂CO₃, DMF | 60°C, 6 h | N-[1-(4-methylbenzyl)-3-methyl-1H-pyrazol-5-yl]benzamide |
| Ac₂O, H₂SO₄ (cat.) | RT, 12 h | 3-Acetylated derivative (unstable to hydrolysis) |
Limitations :
-
Steric hindrance from the 4-methylbenzyl group suppresses reactivity at N1 .
-
C5 benzamide substitution directs electrophiles to C3/C4 positions .
Oxidation Reactions
Controlled oxidation modifies substituents:
| Target Group | Oxidizing Agent | Product |
|---|---|---|
| 4-Methylbenzyl CH₃ | KMnO₄, H₂O/Δ | 4-Carboxybenzyl-substituted derivative |
| Pyrazole C4-H | mCPBA, CH₂Cl₂ | N-[1-(4-methylbenzyl)-4-hydroxy-1H-pyrazol-5-yl]benzamide |
Synthetic Utility :
-
MnO₂ selectively oxidizes benzylic methyl groups to carboxylic acids (83% yield in model systems).
Reductive Transformations
Selective reduction of functional groups:
| Reagent | Target | Product |
|---|---|---|
| LiAlH₄, THF/Δ | Benzamide carbonyl | N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzylamine |
| H₂, Pd/C (10%) | Aromatic nitro groups | Corresponding aniline derivatives |
Mechanistic Insights :
-
LiAlH₄ reduces amides to amines via a two-step electron transfer process .
-
Catalytic hydrogenation preserves the pyrazole ring integrity.
Nucleophilic Aromatic Substitution
Limited by electron-deficient aromatic systems:
| Nucleophile | Conditions | Outcome |
|---|---|---|
| NH₃, CuCl₂ | 150°C, sealed tube, 24 h | No reaction (requires stronger EWGs) |
| NaN₃, DMSO | 120°C, 48 h | Trace azide substitution at benzamide meta |
Structural Constraints :
Cross-Coupling Reactions
Transition metal-catalyzed functionalization:
| Reaction Type | Catalyst System | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 3-Aryl-substituted pyrazole derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-aryl benzamide analogs |
Optimization Data :
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide has shown promise as a bioactive molecule in drug discovery. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for developing therapeutic agents against various diseases. Research indicates its potential use in treating neurological disorders by modulating glutamate receptors, particularly the metabotropic glutamate receptor 5 (mGluR5) .
Mechanism of Action:
The compound acts by binding to mGluR5, influencing neuronal activity and potentially offering therapeutic benefits in conditions like anxiety and depression. The structure-activity relationship (SAR) studies have revealed that modifications in the aromatic substituents can significantly affect its potency and efficacy .
Biological Research
Bioactivity Studies:
In biological assays, this compound has been evaluated for its effects on cellular pathways. It exhibits significant activity in modulating neurotransmitter systems, which is crucial for understanding its role in neuropharmacology .
Case Study:
A study investigating the effects of substituted pyrazole derivatives on mGluR5 revealed that specific substitutions could enhance binding affinity and functional activity. For instance, compounds with electronegative substituents showed increased potency, suggesting that this compound could be optimized for better therapeutic outcomes .
Chemical Synthesis
Synthesis Methodologies:
The synthesis of this compound typically involves multi-step organic reactions. The final product is obtained through coupling reactions under basic conditions, which can be optimized for yield and purity .
Table 1: Synthesis Pathways
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Pyrazole derivative + Benzoyl chloride | Basic conditions | Intermediate |
| 2 | Intermediate + Propoxy group | Coupling reaction | This compound |
Industrial Applications
Specialty Chemicals:
Beyond medicinal applications, this compound can be utilized in producing specialty chemicals with unique properties. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-propoxybenzamide
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .
Biological Activity
N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 4-methylbenzyl group and a benzamide moiety, which contributes to its unique biological activity. Its molecular formula is CHNO, with a molecular weight of approximately 270.34 g/mol.
This compound primarily exerts its biological effects through interactions with specific molecular targets, such as enzymes and receptors. Research indicates that it may modulate the activity of metabotropic glutamate receptors (mGluRs), particularly mGluR5, which plays a role in neurotransmitter release and synaptic plasticity .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to possess antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). The mechanism involves modulation of the mTOR signaling pathway, leading to increased autophagy and disruption of autophagic flux .
Neuropharmacological Effects
This compound has been investigated for its neuropharmacological properties, particularly in relation to anxiety and depression. Its ability to act as a positive allosteric modulator of mGluR5 suggests potential applications in treating mood disorders .
Comparative Analysis with Similar Compounds
To understand the unique characteristics of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzamide | Contains a chloro substituent on the pyrazole ring | Variations in reactivity due to halogen presence |
| N-[1-(3-methylphenyl)-1H-pyrazol-5-yl]benzamide | Different aryl substituent on the pyrazole ring | Altered biological activity based on substituent |
| N-{1-[2-(4-methoxyphenyl)ethyl]-1H-pyrazol-5-yl}benzamide | Contains an ethoxy group instead of a methyl group | Differences in solubility and reactivity |
This table illustrates how variations in substituents influence the chemical properties and biological activities of these compounds.
Case Studies and Research Findings
- Antiproliferative Activity : In one study, this compound demonstrated submicromolar antiproliferative activity against MIA PaCa-2 cells, indicating its potential as an anticancer agent .
- Neuropharmacological Evaluation : Another investigation revealed that this compound could enhance glutamate-induced calcium release in astrocytes, suggesting its role in modulating synaptic transmission .
- Structure-Activity Relationship Studies : Research into similar pyrazole derivatives has shown that specific substituents can significantly alter potency and mechanism of action, highlighting the importance of structural modifications in drug design .
Q & A
Basic: What synthetic routes are recommended for synthesizing N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step processes starting with the condensation of a substituted benzyl hydrazine with a diketone or β-ketoester to form the pyrazole core. For example, alkylation of the pyrazole nitrogen with 4-methylbenzyl chloride, followed by coupling with benzoyl chloride via a nucleophilic acyl substitution reaction, can yield the target compound .
Optimization strategies:
- Catalyst selection: Use mild bases like K₂CO₃ in acetonitrile to minimize side reactions .
- Temperature control: Reflux conditions (e.g., 80–120°C) enhance reaction rates but require monitoring to prevent decomposition .
- Purification: Employ column chromatography or recrystallization to isolate high-purity products. Reaction progress can be tracked via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Basic: How can the crystal structure of this compound be determined, and what challenges arise during refinement with SHELXL?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure solution: Employ direct methods in SHELXS or charge flipping in SHELXD for phase determination .
- Refinement: SHELXL is preferred for small-molecule refinement. Challenges include:
Advanced: How can computational methods predict the target binding affinity of this benzamide derivative?
Answer:
Methodology:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., CB2 receptor). Prepare the ligand with Open Babel (GAFF parameters) and the protein with PDBFixer .
- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
- QSAR modeling: Train models on analogs (e.g., substituent effects on IC₅₀) using RDKit descriptors and Random Forest regression .
Validation: Compare predicted affinities with experimental data (e.g., SPR or ITC) to refine models .
Advanced: How should researchers design experiments to evaluate metabolic stability in preclinical models?
Answer:
In vitro assays:
- Liver microsomes: Incubate the compound (1–10 µM) with human or rat microsomes (0.5 mg/mL) and NADPH. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates to identify metabolic liabilities .
In vivo models: - Pharmacokinetics: Administer 10 mg/kg (IV/PO) to rats. Collect plasma samples over 24h. Calculate AUC, t₁/₂, and bioavailability .
- Metabolite ID: Use high-resolution MS (Q-TOF) to detect phase I/II metabolites in bile or urine .
Advanced: How can contradictions in biological activity data between in vitro and in vivo models be resolved?
Answer:
Stepwise analysis:
Assay validation: Confirm in vitro activity using orthogonal assays (e.g., cAMP inhibition for CB2 agonists) .
Solubility/bioavailability: Measure kinetic solubility in PBS and PAMPA permeability. Low solubility (<10 µM) may explain in vivo discrepancies .
Metabolite interference: Test major metabolites (e.g., hydroxylated derivatives) for off-target activity .
Dosing regimen: Adjust in vivo doses based on PK/PD modeling to match effective in vitro concentrations .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for pyrazole-benzamide analogs?
Answer:
Design:
- Substituent variation: Modify the benzyl (e.g., electron-withdrawing groups) and benzamide (e.g., para-fluoro) positions .
- Scaffold hopping: Replace pyrazole with imidazole or triazole to probe steric/electronic effects .
Evaluation: - Biological testing: Screen analogs in target-specific assays (e.g., IC₅₀ for kinase inhibition) .
- Computational analysis: Overlay docking poses to identify critical interactions (e.g., hydrogen bonds with Thr119 in CB2) .
Advanced: How can researchers address challenges in characterizing reactive intermediates during synthesis?
Answer:
Techniques:
- In situ monitoring: Use ReactIR or NMR to track intermediates (e.g., hydrazine cyclization to pyrazole) .
- Trapping experiments: Add methanol to isolate imine intermediates as stable methoxy derivatives .
- DFT calculations: Optimize intermediate geometries at the B3LYP/6-31G* level to predict stability/reactivity .
Advanced: What crystallographic methods are recommended for resolving disorder in the 4-methylbenzyl group?
Answer:
- Data collection: Cool crystals to 100 K and collect high-resolution data (<1.0 Å) to improve electron density maps .
- Refinement: Split the benzyl group into two orientations (PART 1/2) and refine occupancy ratios. Apply SIMU/DELU restraints to manage thermal motion .
- Validation: Check ADPs and residual density (≤0.3 eÅ⁻³) using Coot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
